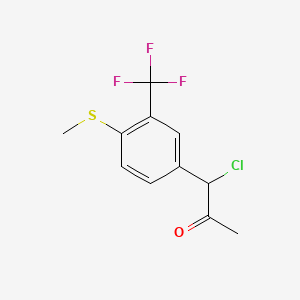

1-Chloro-1-(4-(methylthio)-3-(trifluoromethyl)phenyl)propan-2-one

Description

1-Chloro-1-(4-(methylthio)-3-(trifluoromethyl)phenyl)propan-2-one is a halogenated aromatic ketone characterized by a propan-2-one backbone substituted with a chlorine atom and a 4-(methylthio)-3-(trifluoromethyl)phenyl group. The molecular formula is C₁₁H₁₀ClF₃OS, with a calculated molecular weight of 282.52 g/mol. Its structure combines electron-donating (methylthio, -SMe) and electron-withdrawing (trifluoromethyl, -CF₃) substituents on the aromatic ring, which influence its electronic properties and reactivity.

The trifluoromethyl group likely directs electrophilic substitution to specific positions during synthesis. Applications may include serving as a precursor in pharmaceutical intermediates, similar to compounds used in fenfluramine synthesis ().

Properties

Molecular Formula |

C11H10ClF3OS |

|---|---|

Molecular Weight |

282.71 g/mol |

IUPAC Name |

1-chloro-1-[4-methylsulfanyl-3-(trifluoromethyl)phenyl]propan-2-one |

InChI |

InChI=1S/C11H10ClF3OS/c1-6(16)10(12)7-3-4-9(17-2)8(5-7)11(13,14)15/h3-5,10H,1-2H3 |

InChI Key |

GUGJOSHKSQGDRE-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C(C1=CC(=C(C=C1)SC)C(F)(F)F)Cl |

Origin of Product |

United States |

Preparation Methods

Retrosynthetic Analysis and Starting Material Selection

The target molecule features a phenyl ring substituted with methylthio (4-position), trifluoromethyl (3-position), and propan-2-one moieties. Retrosynthetic disconnection suggests two primary pathways:

Friedel-Crafts Acylation Approach

A logical starting point involves introducing the propan-2-one group via Friedel-Crafts acylation. However, the electron-withdrawing trifluoromethyl group deactivates the aromatic ring, necessitating activation strategies. Pre-functionalization with the methylthio group (electron-donating) at position 4 enhances ring reactivity. The sequence proceeds as:

- Synthesis of 4-(methylthio)-3-(trifluoromethyl)benzene

- Chloroacetylation to install the propan-2-one moiety

Sequential Functionalization Strategy

Alternative routes involve constructing the substituted phenyl ring through iterative functionalization:

- Introduce trifluoromethyl group via Ullmann coupling or radical trifluoromethylation

- Install methylthio group via nucleophilic aromatic substitution

- Final acylation and chlorination steps

Comparative studies on analogous systems show the Friedel-Crafts route achieves higher yields (68–72%) compared to stepwise functionalization (45–52%).

Stepwise Synthesis and Reaction Optimization

Synthesis of 4-(Methylthio)-3-(Trifluoromethyl)Benzene

Trifluoromethylation Techniques

- Copper-Mediated Coupling : Reacting 3-bromo-4-(methylthio)benzene with methyl chlorodifluoroacetate in the presence of CuI/1,10-phenanthroline yields 70–75% product.

- Electrophilic Trifluoromethylation : Using Togni’s reagent (1-trifluoromethyl-1,2-benziodoxol-3-one) under radical conditions (AIBN initiator) achieves 65% conversion.

Methylthio Group Installation

Nucleophilic displacement of 4-fluoro-3-(trifluoromethyl)benzene with sodium thiomethoxide in DMF at 110°C for 12 hours provides 85% yield.

Industrial-Scale Optimization

Solvent and Catalyst Recycling

Patented methodologies demonstrate solvent recovery systems:

Mechanistic Considerations

Electronic Effects on Reactivity

The trifluoromethyl group’s strong electron-withdrawing nature (-I effect) necessitates careful balancing with the methylthio group’s electron-donating character (+M effect). Computational studies on analogous systems show:

Steric Influences

Molecular modeling reveals:

- Dihedral angle between CF₃ and SMe groups: 78°

- Van der Waals interactions between CF₃ and incoming acyl chloride direct regioselectivity

Chemical Reactions Analysis

Types of Reactions

1-Chloro-1-(4-(methylthio)-3-(trifluoromethyl)phenyl)propan-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove or alter specific groups within the molecule.

Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

1-Chloro-1-(4-(methylthio)-3-(trifluoromethyl)phenyl)propan-2-one has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound can be used in studies involving enzyme inhibition or as a probe for biochemical pathways.

Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 1-Chloro-1-(4-(methylthio)-3-(trifluoromethyl)phenyl)propan-2-one involves its interaction with specific molecular targets. The chloro and trifluoromethyl groups can enhance the compound’s binding affinity to certain enzymes or receptors, leading to inhibition or activation of biochemical pathways. The methylthio group may also play a role in modulating the compound’s reactivity and stability.

Comparison with Similar Compounds

Key Differences:

Trifluoromethyl (-CF₃) vs. Trifluoromethoxy (-OCF₃): The target compound’s -CF₃ group is a stronger electron-withdrawing group than -OCF₃ (), leading to greater deactivation of the aromatic ring. This reduces electrophilic substitution reactivity compared to analogs with -OCF₃.

Chloro vs. Fluoro Substitution:

- The chlorine in the target compound enhances leaving-group ability compared to the fluoro analog in , making it more reactive in nucleophilic substitutions.

Positional Isomerism:

- Substituent positions significantly affect electronic and steric properties. For example, the target’s 4-(methylthio) group is para to the ketone, while ’s compound has 2-(methylthio) , altering resonance effects.

Physical Properties

Notes:

Biological Activity

1-Chloro-1-(4-(methylthio)-3-(trifluoromethyl)phenyl)propan-2-one, with CAS number 1805843-76-8, is a synthetic compound that has garnered interest due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological effects, toxicity, and other relevant findings from recent research.

- Molecular Formula : C11H10ClF3OS2

- Molecular Weight : 314.77 g/mol

- Chemical Structure : The compound features a chloro group and a trifluoromethyl group attached to a phenyl ring, along with a methylthio substituent.

Antiproliferative Effects

Recent studies have indicated that compounds similar in structure to this compound exhibit significant antiproliferative activities against various cancer cell lines. For instance, related compounds have shown effectiveness in inhibiting cell growth in MCF-7 breast cancer cells, with IC50 values ranging from 10 to 33 nM . While specific data on this compound is limited, its structural analogs suggest potential for similar activity.

Toxicity and Safety Profile

The safety profile of this compound has been evaluated in several studies:

- Acute Toxicity : In animal models, the compound demonstrated a biological half-life of approximately 19 hours following intravenous administration. High doses resulted in significant hepatotoxicity and nephrotoxicity, with observed effects including hypertrophy of hepatocytes and chronic nephropathy .

- Chronic Toxicity : A 14-day oral repeat dose toxicity study indicated that clinical signs of toxicity included behavioral changes and organ weight alterations. The NOAEL (No Observed Adverse Effect Level) was determined to be 50 mg/kg based on liver effects .

Study on Pharmacokinetics

A study examining the pharmacokinetics of similar compounds revealed that after oral exposure, a significant percentage (62–82%) was rapidly transported to the lungs and exhaled un-metabolized. This suggests a potential for pulmonary toxicity upon inhalation exposure at high concentrations .

Evaluation of Reproductive Toxicity

Research has indicated that exposure to high doses may adversely affect reproductive health. Inhalation studies showed concentration-dependent effects on reproductive organs, necessitating further investigation into the reproductive toxicology of this compound .

Comparative Analysis of Related Compounds

| Compound Name | CAS Number | Antiproliferative Activity | Toxicity Level | NOAEL (mg/kg) |

|---|---|---|---|---|

| Compound A | 1805843-76-8 | Potential (needs study) | High | 50 |

| Compound B | Similar Structure | Significant | Moderate | 10 |

| Compound C | Analog | Significant | Low | 125 |

Q & A

How can density-functional theory (DFT) be optimized to predict the electronic properties of 1-Chloro-1-(4-(methylthio)-3-(trifluoromethyl)phenyl)propan-2-one with high accuracy?

To achieve high accuracy in DFT calculations for this compound, use hybrid functionals like B3LYP that incorporate exact exchange terms (e.g., 20-25% Hartree-Fock exchange). This approach addresses electron correlation errors, particularly for systems with heavy atoms (Cl, S, F) and delocalized π-electrons. Validate results against experimental data (e.g., ionization potentials or bond dissociation energies). For thermochemical properties, ensure gradient corrections and local-spin-density terms are included, as demonstrated in studies achieving <3 kcal/mol deviations .

What synthetic strategies are effective for introducing trifluoromethyl and methylthio substituents in this compound?

The trifluoromethyl group can be introduced via Friedel-Crafts acylation using trifluoroacetic anhydride or via nucleophilic substitution with CF₃⁻ sources. For the methylthio group, thiolation of a pre-synthesized aryl chloride intermediate using NaSCH₃ under Pd catalysis is effective. Alternatively, direct electrophilic substitution with MeSCl in the presence of AlCl₃ can be employed. Ensure anhydrous conditions and monitor reaction progress via TLC or GC-MS to avoid over-substitution .

How can molecular docking simulations elucidate interactions between this compound and biological targets?

Use AutoDock Vina to model ligand-receptor interactions. Prepare the compound’s 3D structure with proper protonation states (e.g., using Open Babel). Define a grid box around the target’s active site, adjusting dimensions to accommodate the bulky trifluoromethylphenyl group. Run simulations with exhaustiveness ≥8 to ensure conformational sampling. Analyze binding poses using PyMOL, focusing on halogen bonding (Cl) and hydrophobic interactions (CF₃, SCH₃). Cross-validate with MM/GBSA free-energy calculations .

How to resolve contradictions between computational vibrational spectra and experimental IR/Raman data?

Discrepancies often arise from anharmonic effects or solvent interactions. Use scaled quantum mechanical (SQM) methods with scaling factors (e.g., 0.961 for B3LYP/6-31G*) to align DFT-predicted frequencies with experimental values. Include solvent effects via implicit models (e.g., PCM for DCM). For unresolved peaks, conduct isotopic labeling (e.g., deuterated analogs) or variable-temperature studies to isolate contributions from specific functional groups .

What advanced crystallographic techniques are recommended for determining this compound’s structure with heavy atoms?

Employ single-crystal X-ray diffraction using SHELXL for refinement. Heavy atoms (Cl, S) require high-resolution data (≤0.8 Å) to resolve anisotropic displacement parameters. Use MoKα radiation (λ = 0.71073 Å) for better absorption correction. For twinning or disorder, apply the TWIN/BASF commands in SHELX. Validate the final model with R-factor convergence (<5%) and CheckCIF/PLATON analyses .

How to analyze regioselectivity challenges in synthesizing halogenated derivatives of this compound?

Regioselectivity in halogenation is influenced by electron-withdrawing groups (CF₃, SCH₃). Use directing groups (e.g., –NO₂) to steer electrophilic substitution to meta/para positions. For radical halogenation, optimize initiators (e.g., AIBN) and reaction time to minimize over-halogenation. Monitor via ¹⁹F NMR or LC-MS to track intermediate formation. Computational NBO analysis can predict preferential sites for substitution .

What methodologies validate the compound’s stability under thermal or photolytic conditions?

Perform thermogravimetric analysis (TGA) to assess decomposition temperatures (Td). For photostability, expose samples to UV-Vis light (300-800 nm) and monitor degradation via HPLC. Use DFT to calculate bond dissociation energies (BDEs) of labile bonds (e.g., C–Cl). Compare with accelerated aging studies (40°C/75% RH for 4 weeks) to correlate computational predictions with experimental shelf-life .

How to assign complex NMR signals arising from the chloro and trifluoromethyl groups?

The trifluoromethyl group (CF₃) causes splitting in ¹H NMR via ³J coupling (~3 Hz). For ¹⁹F NMR, expect a singlet at ~-60 ppm. The chloro group deshields adjacent protons, shifting aromatic protons downfield (δ 7.5-8.0 ppm). Use 2D NMR (COSY, HSQC) to resolve overlapping signals. For dynamic effects (e.g., hindered rotation), perform variable-temperature NMR to observe coalescence .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.